6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde

Organic synthesis Medicinal chemistry Mass spectrometry

For lead optimization, 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde is the superior choice over its chloro and fluoro analogs. Its reactive C-Br bond enables reliable palladium-catalyzed cross-couplings, while the 8-carbaldehyde handle supports orthogonal diversification. With a distinct MW (241.08) and balanced lipophilicity (XLogP3=2.4), it is the optimal scaffold for SPR/SAR studies and building focused benzopyran libraries.

Molecular Formula C10H9BrO2
Molecular Weight 241.084
CAS No. 1461705-79-2
Cat. No. B2985354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde
CAS1461705-79-2
Molecular FormulaC10H9BrO2
Molecular Weight241.084
Structural Identifiers
SMILESC1CC2=C(C(=CC(=C2)Br)C=O)OC1
InChIInChI=1S/C10H9BrO2/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h4-6H,1-3H2
InChIKeyDPBZAXYEYVZIKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde (CAS 1461705-79-2): Procurement-Ready Intermediates for Advanced Synthesis


6-Bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde (CAS 1461705-79-2) is a brominated chromane-8-carbaldehyde derivative with the molecular formula C10H9BrO2 and a molecular weight of 241.08 g/mol [1]. The compound belongs to the benzopyran class of oxygen-containing heterocycles and features a 6-position bromo substituent and an 8-position aldehyde functional group on the saturated dihydro-2H-pyran ring . This halogenated aldehyde scaffold is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, particularly as a substrate for palladium-catalyzed cross-coupling reactions and as a precursor for generating focused compound libraries .

Procurement Risk Alert: Why 6‑Bromo‑3,4‑dihydro‑2H‑1‑benzopyran‑8‑carbaldehyde (1461705-79-2) Cannot Be Swapped for Its 6‑Chloro or 6‑Fluoro Analogs


Procurement specialists and laboratory managers cannot interchange 6-bromo-, 6-chloro-, and 6-fluoro-substituted 3,4-dihydro-2H-1-benzopyran-8-carbaldehydes without altering reaction outcomes or downstream synthetic pathways. The bromo derivative possesses a distinct molecular weight (241.08 g/mol), lipophilicity (XLogP3 = 2.4), and leaving group potential that fundamentally differ from its lighter chloro (196.63 g/mol, XLogP3 not available) and fluoro (180.18 g/mol, XLogP3 = 1.8) counterparts [1]. The carbon‑bromine bond is significantly more reactive in palladium-catalyzed cross-couplings than the corresponding carbon‑chlorine or carbon‑fluorine bonds, making the bromo analog the preferred substrate for Suzuki, Stille, and related transformations [2]. Direct substitution of the bromo compound with a chloro or fluoro variant without reoptimization would result in failed or incomplete couplings, altered reaction kinetics, and potentially different stereoelectronic outcomes in downstream products.

Head‑to‑Head Quantitative Differentiation: 6‑Bromo‑3,4‑dihydro‑2H‑1‑benzopyran‑8‑carbaldehyde (1461705-79-2) vs. 6‑Chloro and 6‑Fluoro Analogs


Molecular Weight Differentiation: Enabling Orthogonal Synthetic Utility via Unique Mass Spectrometric Tracking

The molecular weight of 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde (241.08 g/mol) is 44.45 g/mol greater than that of the 6-chloro analog (196.63 g/mol) and 60.90 g/mol greater than that of the 6-fluoro analog (180.18 g/mol) [1]. This difference facilitates unambiguous mass spectrometric identification of reaction intermediates and products during multi‑step syntheses when libraries of halogenated variants are generated.

Organic synthesis Medicinal chemistry Mass spectrometry

Lipophilicity Profile (XLogP3): Superior Membrane Permeability for Early‑Stage Drug Discovery

The XLogP3 value of 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde is 2.4, which is 0.6 log units higher than that of the 6-fluoro analog (XLogP3 = 1.8) [1]. This difference indicates that the bromo derivative is approximately 4‑fold more lipophilic, potentially offering improved passive membrane permeability and distinct intracellular distribution.

Drug discovery Medicinal chemistry ADME

Hydrogen Bond Acceptor Count: Distinct Ligand‑Protein Interaction Capacity

6-Bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde possesses 2 hydrogen bond acceptors (the pyran oxygen and the aldehyde carbonyl), whereas the 6-fluoro analog possesses 3 hydrogen bond acceptors (pyran oxygen, aldehyde carbonyl, and the fluorine atom) [1]. This difference alters the hydrogen‑bonding network potential, which can be exploited to fine‑tune ligand‑protein interactions without altering the core benzopyran scaffold.

Medicinal chemistry Structure-based design Molecular modeling

Palladium‑Catalyzed Cross‑Coupling Reactivity: The Preferred Substrate for Efficient C‑C Bond Formation

The carbon‑bromine bond in 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde is significantly more reactive in palladium‑catalyzed cross‑coupling reactions than the carbon‑chlorine or carbon‑fluorine bonds present in the 6‑chloro and 6‑fluoro analogs . Literature on related 6-bromo‑dihydrocoumarin systems demonstrates efficient conversion to 6‑alkenyl, alkynyl, and aryl derivatives under standard Suzuki and Stille conditions, whereas the corresponding chloro and fluoro systems require harsher conditions or specialized catalysts and often give lower yields [1].

Organic synthesis Cross-coupling Medicinal chemistry

Commercial Availability and Purity Gradients: Streamlined Procurement with Competitive Lead Times

6-Bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde (CAS 1461705-79-2) is commercially available from multiple global suppliers with a typical purity specification of ≥95% . In contrast, the 6-fluoro analog is listed with a purity of ≥97% but is available only via custom synthesis with lead times of 8‑12 weeks and higher per‑gram costs . The 6-chloro analog is available at 95% purity, with a melting point of 83‑86°C . The broader supplier network and shorter lead times for the bromo compound reduce procurement friction and enable more predictable project timelines.

Procurement Supply chain Medicinal chemistry

High‑Value Application Scenarios for 6‑Bromo‑3,4‑dihydro‑2H‑1‑benzopyran‑8‑carbaldehyde (1461705-79-2) in Medicinal Chemistry and Synthesis


Lead Optimization Programs Requiring Hydrophobic Benzopyran Scaffolds

Based on its XLogP3 value of 2.4, which is 0.6 log units higher than the fluoro analog, the bromo derivative is the superior choice for lead optimization campaigns targeting hydrophobic binding pockets or requiring enhanced blood‑brain barrier penetration [1]. The aldehyde group at the 8‑position provides a handle for reductive amination, oxime formation, or Horner‑Wadsworth‑Emmons olefination, enabling rapid diversification.

Diversity‑Oriented Synthesis (DOS) and Compound Library Construction

The reactivity of the C‑Br bond in palladium‑catalyzed cross‑coupling reactions makes this compound an ideal central building block for generating focused libraries of benzopyran analogs [2]. The 8‑carbaldehyde group offers orthogonal diversification, allowing sequential or parallel functionalization to create hundreds of analogs in a modular fashion.

Biophysical and ADME Profiling Studies

With its distinct molecular weight (241.08 g/mol) and a reduced hydrogen bond acceptor count (2 vs. 3 for the fluoro analog), the bromo derivative can serve as a reference compound for establishing structure‑property relationships (SPR) and structure‑activity relationships (SAR) in early‑stage drug discovery programs [3]. Its unique mass facilitates LC‑MS/MS tracking in metabolic stability assays.

Process Chemistry and Scale‑Up Feasibility Studies

The commercial availability of the bromo derivative from multiple suppliers at ≥95% purity ensures reliable sourcing for process development and initial scale‑up studies . The well‑established synthetic route to the parent 3,4‑dihydro‑2H‑1‑benzopyran core, combined with robust bromination and formylation procedures, makes this intermediate a cost‑effective entry point for larger‑scale analog synthesis.

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